1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Description

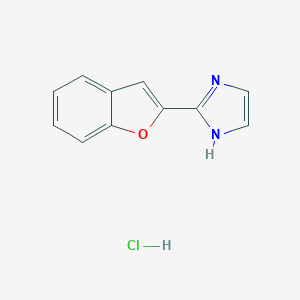

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride is a heterocyclic organic compound featuring an imidazole core substituted at the 2-position with a benzofuran moiety and stabilized as a hydrochloride salt. The benzofuran group (a fused benzene and furan ring) contributes aromaticity and electron-rich properties, while the imidazole ring provides a basic nitrogen environment, enhancing its reactivity in pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-7H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPPGXMIQFYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164670 | |

| Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150985-44-7 | |

| Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzofuran-2-Carbonitriles

Benzofuran-2-carboxylic acid derivatives are first converted to carboxamides via treatment with thionyl chloride (SOCl₂) and ammonium hydroxide (NH₄OH). Subsequent dehydration with phosphorus oxychloride (POCl₃) yields benzofuran-2-carbonitriles (e.g., 2a–2d ). For example:

Formation of Carbimididate Hydrochlorides

The carbonitriles are treated with ethereal hydrochloric acid (HCl) to generate benzofuran-2-carbimididate hydrochlorides (3a–3d ). This step involves protonation of the nitrile group to form an electrophilic imidate intermediate.

Cyclization to Imidazole Derivatives

Reaction of 3a–3d with 2,2-dimethoxyethylamine in methanol at 60°C for 16 hours forms intermediates (4a–4d ), which undergo acid-catalyzed cyclization (2M HCl, 60°C) to yield the imidazole ring. For 1H-imidazole, 2-(2-benzofuranyl)-, monohydrochloride (Compound 5a or LSL60101):

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxamide formation | SOCl₂, NH₄OH, reflux | 90–95 |

| Dehydration | POCl₃, dichloroethane, 75°C | 80–85 |

| Cyclization | 2,2-Dimethoxyethylamine, HCl, 60°C, 16 h | 70–80 |

Alternative Alkylation and Functionalization Strategies

N-Alkylation of the Imidazole Ring

Alkylation of the imidazole nitrogen introduces substituents (e.g., methyl or ethyl groups) to modulate pharmacological properties. For example:

Table 2: Alkylation Yields and Selectivity

| Starting Material | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 5a | CH₃I | 7a | 65 |

| 5a | C₂H₅Br | 7aa | 60 |

Hydrolysis of Methoxy Derivatives

Methoxy-substituted benzofurans (e.g., 5b , 5c ) are hydrolyzed with hydrobromic acid (HBr, 47%) at 100°C to yield hydroxy derivatives (6b , 6c ). This step is critical for introducing polar groups that enhance receptor binding affinity.

Optimization and Mechanistic Insights

Acid Catalysis in Cyclization

The use of concentrated HCl (2M) during cyclization ensures protonation of the ketal intermediate, facilitating nucleophilic attack by the amine group to form the imidazole ring. Lower acid concentrations (<1M) result in incomplete cyclization and reduced yields.

Solvent and Temperature Effects

-

Methanol : Preferred for its ability to dissolve both polar intermediates and gaseous byproducts (e.g., NH₃).

-

Reaction Temperature : Cyclization at 60°C balances reaction rate and side-product formation. Higher temperatures (>80°C) promote decomposition.

Structural Characterization and Purity Control

X-Ray Crystallography

Single-crystal X-ray analysis of 5a confirmed the planar imidazole ring (torsion angle: 179.8°) and hydrogen-bonding interactions between the hydrochloride counterion and N1–H.

Chromatographic Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures.

Table 3: Analytical Data for This compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| Melting Point | 248–250°C (decomp.) |

| Purity (HPLC) | >99% |

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Cannabinoid Receptor Modulation

One of the most significant applications of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride is its role as a modulator of the cannabinoid type 2 (CB2) receptors. Research indicates that compounds targeting CB2 receptors can have various therapeutic effects without the psychoactive side effects associated with CB1 receptor modulation.

- Therapeutic Potential : The compound has been investigated for its potential in treating conditions such as pain (neuropathic pain, inflammatory pain), asthma, and autoimmune diseases. CB2 receptor agonists are particularly promising for managing chronic pain and inflammation due to their peripheral action and reduced central nervous system effects .

Anticancer Activity

Recent studies have pointed towards the anticancer potential of imidazole derivatives, including this compound. The compound may inhibit pathways involved in tumor growth and metastasis.

- Mechanism of Action : Research suggests that by modulating immune responses through CB2 receptors, this compound may enhance the efficacy of existing cancer therapies while reducing side effects .

Case Study 1: Pain Management

A study published in Nature Reviews highlighted the effectiveness of CB2 receptor agonists in managing chronic pain conditions. In this context, this compound was shown to significantly reduce pain responses in animal models without inducing central nervous system depression .

Case Study 2: Inflammatory Diseases

In another investigation focused on inflammatory diseases, this compound demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines through CB2 receptor activation. This suggests its potential utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Applications

Biological Activity

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS No. 150985-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

1H-Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanism of action primarily involves modulation of specific receptors and enzymes:

- CB2 Receptor Modulation : Research indicates that imidazole derivatives can act as modulators of the cannabinoid CB2 receptor, which plays a crucial role in immune response and pain management . This interaction suggests potential therapeutic applications in managing inflammatory conditions and pain.

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. It may disrupt cellular processes such as division and apoptosis through interactions with specific proteins involved in these pathways.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Properties

A study focusing on the cytotoxic effects of 1H-Imidazole derivatives demonstrated significant activity against melanoma and other cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In another study, the modulation of the CB2 receptor by this compound was linked to decreased inflammatory responses in animal models. This suggests that it may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest it has favorable absorption characteristics with moderate bioavailability. Further research is required to establish its metabolic pathways and excretion profiles.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Inferred as C₁₁H₉ClN₂O (imidazole [C₃H₄N₂] + benzofuran [C₈H₆O] + HCl).

- Molecular Weight : ~220.45 g/mol (calculated).

- Structure : The 2-benzofuranyl substituent distinguishes it from simpler imidazole derivatives, enabling unique interactions in biological systems .

Comparison with Similar Compounds

The following table compares 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride with structurally or functionally analogous imidazole-based hydrochlorides:

Key Observations:

Substituent Impact :

- The benzofuranyl group in the target compound offers a planar aromatic system, favoring interactions with hydrophobic enzyme pockets or DNA base pairs, unlike the tert-butyl in Xylometazoline, which prioritizes steric effects for receptor binding .

- Naphazoline’s naphthylmethyl group increases lipid solubility, making it suitable for topical applications (e.g., eye drops) .

Pharmacological Profiles :

- While the target compound’s exact therapeutic role is unspecified, its structural analogs highlight imidazole’s versatility:

- Xylometazoline and Naphazoline are α-adrenergic agonists, whereas Procaine acts as a sodium channel blocker .

- The nitrophenyl-trifluoromethyl derivative (CAS 1022963-60-5) exemplifies imidazoles as intermediates in drug discovery .

Solubility and Reactivity: Hydrochloride salts generally enhance water solubility. For example, Procaine Hydrochloride is soluble in water (1:1) and ethanol (1:25), whereas lipophilic substituents (e.g., benzofuranyl) may reduce aqueous solubility .

Research Findings and Trends

- Synthetic Utility : Imidazole derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) are pivotal in synthesizing bioactive molecules, as seen in CAS 1022963-60-5’s role in drug development .

- Computational Insights : Density-functional theory (DFT) studies, such as those refining the Colle-Salvetti correlation-energy formula, could model the electronic properties of the benzofuranyl-imidazole system to predict reactivity .

- Pharmacological Gaps : Direct studies on the target compound are absent in the provided evidence, suggesting a need for experimental validation of its bioactivity and pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1H-imidazole, 2-(2-benzofuranyl)-, monohydrochloride?

Methodological Answer: The synthesis typically involves coupling 2-benzofuran with imidazole derivatives under basic conditions. A common protocol () uses sodium hydride as a base in DMSO at elevated temperatures (~80–100°C). Key steps include:

- Deprotonation of imidazole to enhance nucleophilicity.

- Nucleophilic substitution with 2-benzofuran.

- Isolation via crystallization or column chromatography.

Characterization:

- NMR Spectroscopy : Confirm regioselectivity via <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- HRMS : Validate molecular weight (C11H9ClN2O, exact mass 232.0404) .

- HPLC : Assess purity (>95% by reverse-phase methods) .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑↑ Yield |

| Solvent (DMSO vs. DMF) | DMSO preferred | ↑ Solubility |

| Base (NaH vs. K2CO3) | NaH | ↑ Reactivity |

Q. What key structural features influence the compound’s reactivity and applications?

Methodological Answer: The fused benzofuran-imidazole system confers:

- Electron-rich aromatic rings : Facilitate electrophilic substitution (e.g., halogenation at C-5 of imidazole) .

- Hydrogen-bonding capacity : The NH group in imidazole enables interactions with biological targets (e.g., enzyme active sites) .

- Acid sensitivity : The hydrochloride salt enhances solubility but requires neutral pH handling to avoid decomposition .

Q. Which analytical techniques are critical for quality control in academic research?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C) .

- FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve crystal packing and salt form confirmation .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s antimicrobial activity?

Methodological Answer:

- In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Controls : Include positive controls (e.g., fluconazole) and solvent-only blanks.

- Mechanistic studies : Perform time-kill assays and SEM imaging to assess membrane disruption .

Data Contradiction Analysis :

If conflicting MIC values arise, consider variables like inoculum size, solvent (DMSO vs. saline), or strain-specific resistance mechanisms .

Q. How to optimize reaction conditions for scalability and purity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and reaction time. Use ANOVA to identify significant factors .

- Continuous Flow Reactors : Enhance heat transfer and reduce side products (e.g., oxidation byproducts) .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression .

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., pH, serum content in cell culture) .

- Structural validation : Confirm batch purity via LC-MS to rule out degradation artifacts .

- Computational modeling : Use molecular docking to assess binding affinity variations (e.g., EGFR vs. CYP51 targets) .

Q. What methodologies are recommended for in silico ADMET profiling?

Methodological Answer:

- Software tools : SwissADME for bioavailability radar, ProTox-II for toxicity prediction .

- Key parameters :

- Lipophilicity (LogP) : Ideal range 1–3 for CNS penetration.

- CYP450 inhibition : Assess using molecular docking (e.g., CYP3A4 binding affinity) .

- Validation : Cross-check with in vitro hepatocyte assays for metabolic stability .

Q. How to assess degradation pathways under oxidative conditions?

Methodological Answer:

Q. How to control regioselectivity in substitution reactions?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at C-4 of imidazole to favor C-5 substitution .

- Catalytic Systems : Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling at benzofuran’s C-3 position .

Q. How to design comparative studies with structural analogs (e.g., naphazoline or xylometazoline)?

Methodological Answer:

- Structural analogs : Compare with 2-(1-naphthylmethyl)-imidazoline (naphazoline) and xylometazoline derivatives .

- Assay Design :

- Vasoconstriction : Use ex vivo rat aortic ring models.

- Receptor Binding : Radioligand displacement assays for α-adrenergic receptors .

- Statistical Analysis : Apply Tukey’s HSD test to compare efficacy (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.